molecular formula C25H24N6O2 B2443885 N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1206991-33-4

N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No. B2443885
CAS RN: 1206991-33-4
M. Wt: 440.507
InChI Key: AHUWXCAUWSDTCJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

  • The compound serves as a precursor in the synthesis of new heterocycles, such as triazoles and triazines, demonstrating anticancer activity. These derivatives have been explored for their efficacy against various cancer cell lines, highlighting the compound's role in developing potential anticancer agents (Riyadh, Kheder, & Asiry, 2013).

Antimicrobial and Antifungal Properties

  • Research on derivatives of this compound has shown significant antimicrobial and antifungal activities, indicating its usefulness in developing new antimicrobial agents. These activities were evident against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi, suggesting broad-spectrum antimicrobial applications (Hassan, 2013).

Anticonvulsant Activity

  • Derivatives incorporating the core structure of the compound have been evaluated for anticonvulsant activity. Certain modifications, such as the inclusion of a 1, 2, 4-triazole ring, have been found to enhance anticonvulsant properties, offering insights into the design of new anticonvulsant drugs (Tarikogullari et al., 2010).

Insecticidal Evaluation

  • Innovative heterocycles synthesized from this compound have been assessed for their insecticidal potential against pests like the cotton leafworm. This research suggests its applicability in developing novel insecticidal compounds to protect agricultural crops (Fadda et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid with 2,4-dimethylaniline, followed by acetylation of the resulting amide intermediate." "Starting Materials": [ "2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid", "2,4-dimethylaniline", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride" ] "Reaction": [ "Step 1: Dissolve 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid (1.0 equiv) and 2,4-dimethylaniline (1.2 equiv) in methanol and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the precipitated solid and wash with diethyl ether. Dry the solid under vacuum to obtain the amide intermediate.", "Step 3: Dissolve the amide intermediate in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes. Extract the organic layer with diethyl ether and wash with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent. Recrystallize the purified product from a suitable solvent to obtain N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide as a white solid." ] }

CAS RN

1206991-33-4

Product Name

N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Molecular Formula

C25H24N6O2

Molecular Weight

440.507

IUPAC Name

N-(2,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C25H24N6O2/c1-15-5-8-20(18(4)11-15)26-23(32)14-31-25(33)29-9-10-30-22(24(29)28-31)13-21(27-30)19-7-6-16(2)17(3)12-19/h5-13H,14H2,1-4H3,(H,26,32)

InChI Key

AHUWXCAUWSDTCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)C

solubility

not available

Origin of Product

United States

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